Sesamoside

Description

Propriétés

IUPAC Name |

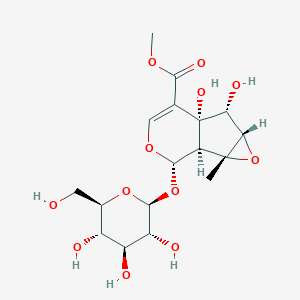

methyl (1S,2R,4S,5R,6R,10S)-5,6-dihydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O12/c1-16-10-15(28-14-9(21)8(20)7(19)6(3-18)27-14)26-4-5(13(23)25-2)17(10,24)11(22)12(16)29-16/h4,6-12,14-15,18-22,24H,3H2,1-2H3/t6-,7-,8+,9-,10-,11-,12+,14+,15+,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVXEPPPQBLGMQ-HISQCTEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3C(OC=C(C3(C(C1O2)O)O)C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@H]3[C@@H](OC=C([C@]3([C@@H]([C@@H]1O2)O)O)C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00922430 | |

| Record name | Methyl 2-(hexopyranosyloxy)-5a,6-dihydroxy-1a-methyl-1a,1b,2,5a,6,6a-hexahydrooxireno[4,5]cyclopenta[1,2-c]pyran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117479-87-5 | |

| Record name | Sesamoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117479875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-(hexopyranosyloxy)-5a,6-dihydroxy-1a-methyl-1a,1b,2,5a,6,6a-hexahydrooxireno[4,5]cyclopenta[1,2-c]pyran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SESAMOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2S45L3ZVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Centrifugal Partition Extraction (CPE)

CPE has emerged as a high-efficiency method for isolating lignans from complex matrices like sesame oil. In a study recovering sesamin and sesamolin, CPE utilizing acetonitrile as the mobile phase achieved complete extraction of lignans with a solvent-to-sample ratio of 1:1.2, outperforming traditional methods in both yield (1.94–2.01 g extract per run) and time (44 minutes). Applied to sesamoside, CPE could separate the target compound from fatty acids and triglycerides by leveraging polarity differences, though solvent system optimization (e.g., hexane/ethyl acetate/methanol/water ratios) would be essential.

Countercurrent Chromatography (CPC)

CPC’s utility in purifying sesamin (95% purity, 61.3% recovery) and sesamolin (95% purity, 87.7% recovery) highlights its potential for this compound isolation. A biphasic system of n-hexane/ethyl acetate/ethanol/water (2:3:3:2 v/v) enabled the separation of lignans from co-extracted lipids by retaining nonpolar compounds in the stationary phase. For this compound, adjusting the solvent system to accommodate its glycosidic polarity—potentially increasing aqueous phase proportions—could enhance partitioning efficiency.

Analytical Validation of this compound Preparations

UPLC-MS/MS Quantification

A validated UPLC-MS/MS method for this compound in rat plasma established a linear calibration curve (Y = 0.0055X + 0.0027, r² = 0.9934) with a lower limit of quantification (LLOQ) of 1.95 ng/mL. Precision and accuracy met acceptance criteria (RSD <12.5%, RE ±15%), ensuring reliable quantification during method development (Table 1).

Table 1. Intra-Day and Inter-Day Precision and Accuracy for this compound

| Parameter | Concentration (ng/mL) | RSD (%) | RE (%) |

|---|---|---|---|

| Intra-Day | 5 | 10.2 | -3.4 |

| 50 | 8.4 | 5.5 | |

| 200 | 7.9 | -6.9 | |

| Inter-Day | 5 | 12.5 | 3.3 |

| 50 | 8.8 | -5.4 | |

| 200 | 3.7 | 7.7 |

Stability Assessments

This compound exhibited stability under diverse conditions:

These findings ensure that this compound preparations remain intact during storage and handling, a critical factor for industrial scalability.

Analyse Des Réactions Chimiques

Applications de recherche scientifique

Le sésamoside a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé de référence en chimie analytique pour l'identification et la quantification des glycosides iridoïdes

Biologie : Étudié pour son rôle dans le métabolisme des plantes et les mécanismes de défense

Médecine : Investigué pour ses effets thérapeutiques potentiels, notamment ses propriétés anti-inflammatoires, analgésiques et antioxydantes

Industrie : Utilisé dans le développement de compléments alimentaires naturels et de cosmétiques en raison de ses propriétés bioactives

Mécanisme d'action

Le sésamoside exerce ses effets par le biais de diverses cibles moléculaires et voies. Il est connu pour interagir avec les enzymes impliquées dans le stress oxydatif et l'inflammation, telles que la cyclooxygénase et la lipooxygénase. Le composé module également l'expression des gènes liés à la défense antioxydante et à la réponse inflammatoire.

Applications De Recherche Scientifique

Antioxidant Activity

Sesamoside exhibits significant antioxidant properties, which help in neutralizing free radicals in biological systems. This activity is crucial in preventing oxidative stress-related diseases. Studies have shown that this compound can scavenge free radicals effectively, as demonstrated by its high performance in DPPH radical scavenging assays .

Anti-Inflammatory Effects

Research indicates that this compound can modulate inflammatory responses by downregulating pro-inflammatory cytokines. In vitro studies have demonstrated that this compound treatment leads to a significant reduction in inflammation markers, suggesting its potential use in treating inflammatory diseases .

Anti-Hypoxic Mechanism

Recent investigations into this compound's role in hypoxia have revealed that it interacts with multiple targets related to glucose and lipid metabolism. A network pharmacology approach identified aldose reductase (AR) as a critical target for this compound's anti-hypoxic effects. Molecular docking studies indicated strong binding affinity between this compound and AR, supporting its application in conditions related to hypoxic stress, such as high-altitude pulmonary edema (HAPE) .

Cardiovascular Health

The antioxidant and anti-inflammatory properties of this compound suggest its potential role in cardiovascular health. By reducing oxidative stress and inflammation, this compound may help prevent atherosclerosis and other cardiovascular diseases.

Metabolic Disorders

Given its influence on glucose metabolism, this compound could be beneficial in managing diabetes and related metabolic disorders. Its ability to enhance insulin sensitivity and reduce blood glucose levels has been noted in preliminary studies.

Neuroprotective Effects

Emerging research points to the neuroprotective effects of this compound, particularly in models of neurodegeneration. Its antioxidant properties may protect neuronal cells from damage caused by oxidative stress, making it a candidate for further investigation in neurodegenerative diseases like Alzheimer's.

Case Studies

| Study | Findings | Application |

|---|---|---|

| Yongli et al. (2024) | Demonstrated that this compound improves AR expression under hypoxic conditions | Potential treatment for HAPE |

| Research on Phlomis species | Isolated this compound; observed significant antioxidant activity | Use in herbal medicine for inflammatory diseases |

| Clinical trials on metabolic effects | This compound showed promise in improving insulin sensitivity | Management of type 2 diabetes |

Mécanisme D'action

Sesamoside exerts its effects through various molecular targets and pathways. It is known to interact with enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase . The compound also modulates the expression of genes related to antioxidant defense and inflammatory response .

Comparaison Avec Des Composés Similaires

Composés similaires

Lamalbid : Un autre glycoside iridoïde présent dans les feuilles de sésame aux propriétés antioxydantes similaires

Ester méthylique de shanzhiside : Un glycoside iridoïde aux effets anti-inflammatoires

Acteoside : Un glycoside de phénylpropanoïde à forte activité antioxydante

Unicité du sésamoside

Le sésamoside est unique en raison de sa combinaison spécifique de structures iridoïdes et glycosidiques, qui contribuent à ses activités biologiques distinctes. Sa présence dans diverses espèces végétales et ses puissantes propriétés bioactives en font un composé précieux pour la recherche scientifique et les applications industrielles .

Activité Biologique

Sesamoside is a lignan compound primarily found in sesame seeds and certain plants like Phlomis younghusbandii Mukerjee. This article delves into the biological activities of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its diverse biological activities. The molecular formula is , and its structure includes multiple hydroxyl groups that enhance its antioxidant properties.

Pharmacological Activities

Recent studies have identified several key pharmacological activities of this compound:

- Antioxidant Activity : this compound exhibits significant antioxidant properties, reducing oxidative stress by scavenging free radicals. This activity is crucial for preventing cellular damage in various diseases.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, thereby mitigating inflammation in various models of disease.

- Antiglycation Properties : this compound has been shown to prevent glycation reactions, which are implicated in diabetes and aging-related diseases.

- Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from damage due to hypoxia and oxidative stress, making it a candidate for neurodegenerative disease therapies.

The biological activities of this compound are mediated through various molecular pathways:

- Regulation of AKR1B1 : this compound interacts with aldose reductase (AKR1B1), a key enzyme involved in glucose and lipid metabolism. This interaction plays a significant role in its anti-hypoxia effects .

- Network Pharmacology : Using network pharmacology approaches, this compound has been linked to multiple biological targets involved in inflammation, metabolism, and cell survival pathways .

- Molecular Docking Studies : Computational studies have demonstrated strong binding affinity between this compound and several target proteins, indicating potential therapeutic mechanisms .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Hypoxic Conditions : In vitro studies showed that treatment with this compound significantly improved cell viability under hypoxic conditions by enhancing the expression of protective proteins and reducing inflammatory markers .

- Diabetes Management : In animal models, this compound administration resulted in improved glucose tolerance and reduced oxidative stress markers, suggesting its potential role in managing diabetes .

Data Table: Summary of Biological Activities

Q & A

Q. Experimental Validation :

- In vitro : siRNA knockdown of AR in hypoxic cell models to assess this compound’s efficacy.

- In vivo : Murine models of high-altitude pulmonary edema (HAPE) with this compound administration (10–20 mg/kg, IP) .

Q. How to resolve contradictions in this compound’s reported anti-inflammatory effects across studies?

- Methodological Answer :

- Dosage Optimization : Conduct dose-response curves (1–100 μM) to identify therapeutic windows.

- Model Specificity : Test across cell types (e.g., RAW 264.7 macrophages vs. primary monocytes) to assess cell-dependent effects.

- Mechanistic Depth : Use phospho-proteomics to compare this compound’s impact on p38 MAPK vs. JNK/ERK pathways, which may explain variability .

Q. What experimental designs are critical for translating this compound’s preclinical efficacy to clinical trials?

- Methodological Answer :

- Pharmacokinetics : Assess bioavailability via LC-MS/MS in rodent plasma. This compound’s short half-life (<2 hours) may necessitate sustained-release formulations .

- Toxicity Screening : Acute toxicity studies in rodents (up to 100 mg/kg) with histopathological analysis of liver/kidney .

- Clinical Endpoints : For anti-hypoxic trials, prioritize biomarkers like serum lactate and VEGF levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.